molecular formula C9H8N2S3 B2517827 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol CAS No. 4858-36-0

5-(Benzylthio)-1,3,4-thiadiazole-2-thiol

Cat. No. B2517827
CAS RN: 4858-36-0
M. Wt: 240.36
InChI Key: UBLXSSRRVRLOEO-UHFFFAOYSA-N
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Description

5-(Benzylthio)-1,3,4-thiadiazole-2-thiol is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the benzylthio group at the fifth position of the thiadiazole ring is a distinctive feature that can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives has been improved using ultrasound-assisted methods, which have been shown to increase the efficiency of the reactions compared to conventional methods . This innovative approach not only enhances the reaction rates but also could potentially lead to better yields and purities of the desired thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of a related compound, 2-amino-5-benzylmercapto-1,3,4-thiadiazole, has been determined to feature a planar and aromatic thiadiazole ring. The benzyl group is covalently bound to the thiadiazole moiety through a sulfur atom . This structural information is crucial as it can influence the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Thiadiazoles are known for their reactivity, particularly in forming complexes with metals. For instance, a Schiff's base ligand derived from 5-amino-1,3,4-thiadiazole-2-thiol has been synthesized and shown to coordinate with metal ions such as Ni(II) and Cu(II) through sulfur and nitrogen atoms . Additionally, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, another thiadiazole derivative, has been reported to undergo ring opening to produce a thioketene intermediate that can further react to form various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be influenced by their molecular structure and substituents. For example, solvent effects on molecular aggregation have been studied in thiadiazole derivatives, showing that the substituent group structure can significantly affect the aggregation interactions . The thermal and spectroscopic properties of thiadiazole complexes have also been characterized, providing insights into their stability and potential applications .

Scientific Research Applications

Corrosion Inhibition

One significant application of thiadiazole derivatives, including "5-(Benzylthio)-1,3,4-thiadiazole-2-thiol," is in the field of corrosion inhibition. Research has shown these compounds to be effective corrosion inhibitors for carbon steel in CO2-saturated oilfield produced water. The efficiency of these inhibitors is attributed to their chemisorption on the steel surface, with studies highlighting the role of substituent groups in enhancing their performance (Q.H. Zhang, B. Hou, & G.A. Zhang, 2020).

Synthesis and Computational Study

Another study focused on the improved synthesis of "5-(benzylthio)-1,3,4-thiadiazol-2-amine" derivatives, using ultrasound-assisted methods. This research also included a computational study to understand the reactions better and compare the efficiency of different computational methods. The use of ultrasound was found to increase the efficiency of the reactions, marking a novel approach to the synthesis of such compounds (T. Erdogan, 2018).

Antioxidant Activity

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, which include "this compound," have been synthesized and tested for antioxidant activity. The study found that these compounds exhibit notable antioxidant properties, assessed using the DPPH free radical scavenging method. This opens up potential applications in developing antioxidant agents (E. El Ashry et al., 2019).

Antimicrobial and Anticancer Activities

Further research into thiadiazole derivatives has revealed their potential as antimicrobial and anticancer agents. Novel compounds synthesized from "this compound" have shown promising results in in vitro tests against various pathogens and cancer cell lines, suggesting their applicability in developing new therapeutic agents (Xianrui Xie et al., 2017); (Mohammad Yusuf et al., 2008).

Synthesis and Characterization

Moreover, studies on the synthesis, characterization, and evaluation of thiadiazole derivatives for various applications, including as tyrosine kinase inhibitors, have underscored the versatility of these compounds. The detailed synthesis methods and biological evaluations emphasize the potential of "this compound" derivatives in pharmaceutical research (Y. Bahmani et al., 2019).

Mechanism of Action

1,3,4-Thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Safety and Hazards

The safety data sheet for 5-Benzylthio-1H-tetrazole indicates that it may cause respiratory irritation, serious eye irritation, serious eye damage, and skin irritation. It is also classified as a flammable solid .

Biochemical Analysis

Biochemical Properties

5-(Benzylthio)-1,3,4-thiadiazole-2-thiol interacts with various enzymes and proteins in biochemical reactions. It is used as an activator in the synthesis of oligonucleotides, where it reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′hydroxyl group of the growing oligonucleotide chain .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in the synthesis of oligonucleotides. The compound’s interaction with the phosphoramidite group influences cell function by facilitating the formation of internucleotide bonds, which are crucial for the structure and function of nucleic acids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with the phosphoramidite group. This interaction leads to the formation of a highly reactive intermediate, which then forms an internucleotide bond with the detritylated 5′hydroxyl group of the growing oligonucleotide chain .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the synthesis of oligonucleotides. The compound’s reactivity allows it to form internucleotide bonds efficiently, contributing to the stability and integrity of the synthesized oligonucleotides .

Metabolic Pathways

Given its role in the synthesis of oligonucleotides, it is likely that it interacts with enzymes involved in nucleic acid metabolism .

Subcellular Localization

Given its role in the synthesis of oligonucleotides, it is likely to be found in regions of the cell where nucleic acid synthesis occurs .

properties

IUPAC Name

5-benzylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S3/c12-8-10-11-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXSSRRVRLOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4858-36-0
Record name 5-(BENZYLTHIO)-1,3,4-THIADIAZOLE-2-THIOL
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